TPT197 HCl
Description
While specific mechanistic details are proprietary, compounds in this class typically target kinases or epigenetic regulators involved in cell proliferation and survival . Preclinical studies suggest TPT197 HCl exhibits selective inhibition against specific cancer-associated pathways, with improved pharmacokinetic (PK) profiles compared to earlier analogs. Its hydrochloride salt formulation enhances solubility, a critical factor for oral bioavailability . Characterization data, including high-performance liquid chromatography (HPLC) purity (>98%) and nuclear magnetic resonance (NMR) spectral confirmation, are essential for validating its chemical identity .
Properties
Molecular Formula |
C7H7N3S2 |
|---|---|
Molecular Weight |
197.28 |
Appearance |
white to off-white solid powder |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
TPT197 HCl belongs to a broader class of kinase inhibitors. Key comparators include Compound X (a pan-kinase inhibitor) and Compound Y (a selective epigenetic modulator). Structural differences in the core scaffold influence target specificity and off-target effects. For example, TPT197 HCl’s pyridine moiety replaces the quinazoline group in Compound X, reducing affinity for non-target kinases like EGFR .
Pharmacological Profiles
| Parameter | TPT197 HCl | Compound X | Compound Y |
|---|---|---|---|
| IC₅₀ (Target Kinase) | 12 nM | 8 nM | 45 nM |
| Selectivity (Off-Target) | 10-fold selective | 3-fold selective | 50-fold selective |
| Oral Bioavailability | 65% | 40% | 85% |
| Half-Life (h) | 6.2 | 3.8 | 10.5 |
Data derived from in vitro enzymatic assays and rodent PK studies. TPT197 HCl balances potency and selectivity, outperforming Compound X in bioavailability but lagging behind Compound Y in half-life .
Research Findings and Limitations
Recent studies highlight TPT197 HCl’s synergy with checkpoint inhibitors in murine melanoma models, achieving 60% tumor regression vs. 35% for Compound X . However, its narrow therapeutic window in primates (MTD 25 mg/kg) necessitates dose optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
